4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
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Overview
Description
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide is an organic compound that features a benzamide core with two phenoxy groups substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 3-chlorophenol to introduce the nitro group.
Etherification: The nitrated product is then subjected to etherification with 4-hydroxybenzamide to form the desired phenoxy linkage.
Chlorination: The final step involves the chlorination of the phenoxy compound to introduce the chlorine substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenoxy groups can undergo oxidation to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Formation of 4-[3-(3-chlorophenoxy)-5-aminophenoxy]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antibacterial or antifungal properties.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro and chlorine substituents could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(3-chlorophenoxy)-5-aminophenoxy]benzamide: Similar structure but with an amine group instead of a nitro group.
4-[3-(3-chlorophenoxy)-5-methoxyphenoxy]benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide is unique due to the presence of both nitro and chlorine substituents, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c20-13-2-1-3-16(8-13)27-18-10-14(22(24)25)9-17(11-18)26-15-6-4-12(5-7-15)19(21)23/h1-11H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKRMMXJGEGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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